molecular formula C25H23N3O5 B11298702 N-(2-ethoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2-ethoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11298702
M. Wt: 445.5 g/mol
InChI Key: CTOAUDNQEXYUAM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an acetamide group

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O5/c1-3-31-22-7-5-4-6-21(22)26-23(29)16-32-20-14-10-18(11-15-20)25-27-24(28-33-25)17-8-12-19(30-2)13-9-17/h4-15H,3,16H2,1-2H3,(H,26,29)

InChI Key

CTOAUDNQEXYUAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a precursor containing a hydrazide and a carboxylic acid derivative under dehydrating conditions.

    Etherification: The oxadiazole intermediate is then subjected to etherification with a phenol derivative to form the phenoxy group.

    Amidation: The final step involves the reaction of the phenoxy intermediate with an acetamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the oxadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic electronic materials and polymers.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π stacking interactions, enhancing binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-{4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(2-ethoxyphenyl)-2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

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